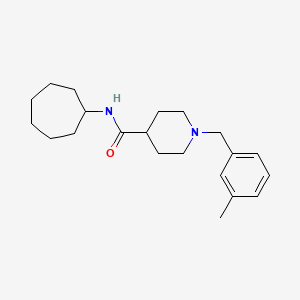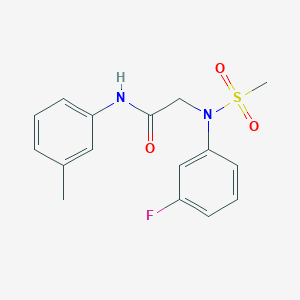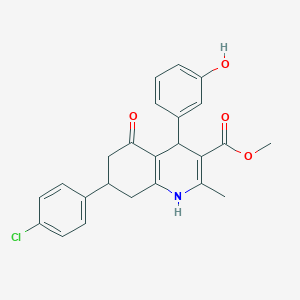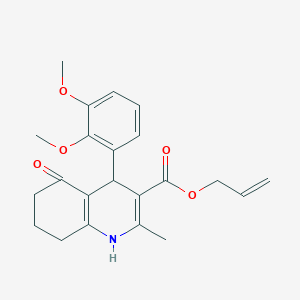
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as NEPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NEPG is a glycine derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine receptor agonist, binding to the glycine receptor and enhancing its activity. The glycine receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. By enhancing the activity of the glycine receptor, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can modulate the activity of neurons and affect various physiological processes.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the enhancement of inhibitory neurotransmission, and the regulation of synaptic plasticity. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of chronic pain and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide research, including the further study of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide may also be studied for its potential use as a tool compound in neuroscience research, as it can modulate the activity of neurons and affect various physiological processes.
Conclusion:
In conclusion, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a glycine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been synthesized using various methods and has been studied for its biochemical and physiological effects. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine receptor agonist and has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of chronic pain and epilepsy. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents, but also has some limitations, including its high cost and limited availability. There are several future directions for N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide research, including the further study of its mechanism of action and the exploration of its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to act as a glycine receptor agonist and has been studied for its potential use in the treatment of chronic pain, epilepsy, and schizophrenia. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential use as a tool compound in neuroscience research.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-14-20-19(22)15-21(17-12-8-9-13-18(17)25-4-2)26(23,24)16-10-6-5-7-11-16/h3,5-13H,1,4,14-15H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVUAAVZXAOLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4882253.png)
![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882256.png)
![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)

![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)


![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)
